molecular formula C34H32N2Na2O8S2 B12736371 Disodium 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) CAS No. 73398-30-8

Disodium 3,3'-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate)

Cat. No.: B12736371
CAS No.: 73398-30-8
M. Wt: 706.7 g/mol
InChI Key: INZAHACBOZNQKB-UHFFFAOYSA-L
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Description

Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) is a complex organic compound with the molecular formula C₃₄H₃₂N₂Na₂O₈S₂ and a molecular weight of 706.736 g/mol . This compound is known for its unique structure, which includes an anthracene core linked to benzenesulphonate groups via imino and methylpropane bridges. It is commonly used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) typically involves the following steps:

    Formation of the Anthracene Core: The anthracene core is synthesized through a series of reactions involving the oxidation of anthracene derivatives.

    Attachment of Imino Groups: The imino groups are introduced by reacting the anthracene core with appropriate amines under controlled conditions.

    Linking with Methylpropane Bridges: The methylpropane bridges are formed by reacting the imino-substituted anthracene with methylpropane derivatives.

    Sulphonation: The final step involves the sulphonation of the benzenesulphonate groups, which are then linked to the anthracene core via the imino and methylpropane bridges.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.

    Substitution: The benzenesulphonate groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (RNH₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce anthracene derivatives with different functional groups .

Scientific Research Applications

Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Disodium 3,3’-((9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino)bis(2-bromo-6-butyl-4-methylbenzenesulfonate): Similar structure but with bromine and butyl substitutions.

    Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate): A variant with different substituents on the benzenesulphonate groups.

Uniqueness

The uniqueness of Disodium 3,3’-((9,10-dihydro-9,10-dioxo-1,4-anthrylene)bis(imino(3-methylpropane-1,3-diyl)))bis(benzenesulphonate) lies in its specific structural arrangement, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

73398-30-8

Molecular Formula

C34H32N2Na2O8S2

Molecular Weight

706.7 g/mol

IUPAC Name

disodium;3-[3-[[9,10-dioxo-4-[4-(3-sulfonatophenyl)butan-2-ylamino]anthracen-1-yl]amino]butyl]benzenesulfonate

InChI

InChI=1S/C34H34N2O8S2.2Na/c1-21(13-15-23-7-5-9-25(19-23)45(39,40)41)35-29-17-18-30(32-31(29)33(37)27-11-3-4-12-28(27)34(32)38)36-22(2)14-16-24-8-6-10-26(20-24)46(42,43)44;;/h3-12,17-22,35-36H,13-16H2,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

INZAHACBOZNQKB-UHFFFAOYSA-L

Canonical SMILES

CC(CCC1=CC(=CC=C1)S(=O)(=O)[O-])NC2=C3C(=C(C=C2)NC(C)CCC4=CC(=CC=C4)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O.[Na+].[Na+]

Origin of Product

United States

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